

# Cyclotriazadisulfonamide (CTDS): A Novel Antiretroviral Circumventing Pre-existing Drug Resistance

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Compound of Interest		
Compound Name:	Cyclotriazadisulfonamide	
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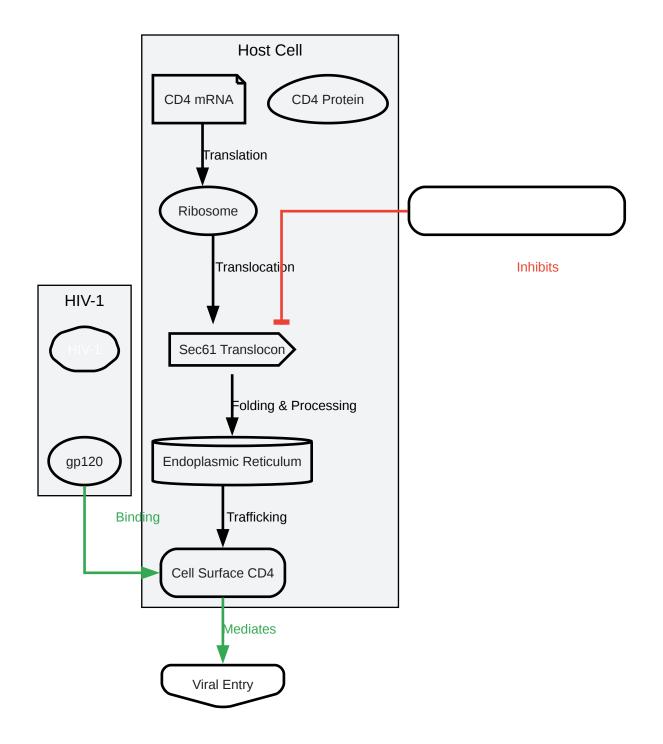
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **Cyclotriazadisulfonamide** (CTDS), also known as CADA, against other antiretrovirals, with a focus on its cross-resistance profile. The unique mechanism of action of CTDS presents a significant advantage in the face of multidrug-resistant HIV-1 strains.

Cyclotriazadisulfonamide (CTDS/CADA) emerges as a promising anti-HIV agent due to its distinct mechanism of action that circumvents resistance to current antiretroviral therapies. Unlike conventional drugs that target viral enzymes, CADA targets the host cellular CD4 receptor, the primary entry point for HIV into host cells.[1][2][3] This approach effectively shields cells from viral entry and offers a high barrier to the development of cross-resistance.

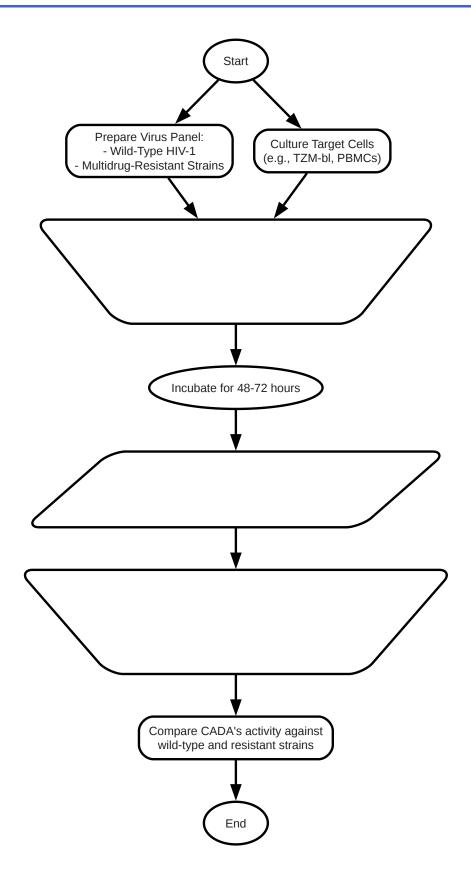
## Mechanism of Action: A Host-Centric Approach

CADA inhibits the co-translational translocation of human CD4 into the endoplasmic reticulum, leading to a significant and reversible down-modulation of CD4 expression on the cell surface. [1][2][4] By reducing the number of available receptors, CADA effectively blocks the initial stage of the HIV lifecycle, preventing the virus from infecting new cells. This host-targeted strategy is fundamental to its broad activity against various HIV strains, including those that have developed resistance to reverse transcriptase inhibitors, protease inhibitors, and even the fusion inhibitor enfuvirtide.[2]









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- 4. researchgate.net [researchgate.net]
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